

Nilotinib-d6 molecular weight and formula

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Compound of Interest

Compound Name: Nilotinib-d6

Cat. No.: B585701

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Technical Guide: Nilotinib-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **Nilotinib-d6**, its application in experimental settings, and the fundamental signaling pathways associated with its parent compound, Nilotinib.

Core Compound Data: Nilotinib-d6

Nilotinib-d6 is the deuterated analog of Nilotinib, a potent tyrosine kinase inhibitor. The incorporation of six deuterium atoms provides a stable isotopic label, making it an ideal internal standard for quantitative mass spectrometry-based assays.

Property	Value	Citations
Chemical Formula	C ₂₈ H ₁₆ D ₆ F ₃ N ₇ O	[1] [2] [3]
Molecular Weight	535.55 g/mol	[1] [3]
Alternate Names	4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide-d6; AMN 107-d6	[1] [3]
CAS Number	1268356-17-7	[1] [2] [3] [4]

Experimental Protocols: Quantification of Nilotinib in Plasma

Nilotinib-d6 is crucial for the accurate quantification of Nilotinib in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative methodology synthesized from established protocols.

1. Sample Preparation:

- Objective: To extract Nilotinib and the internal standard (**Nilotinib-d6**) from plasma and remove interfering proteins.
- Procedure:
 - To 200 µL of human plasma sample, add a known concentration of **Nilotinib-d6** solution as the internal standard.[\[5\]](#)
 - Perform protein precipitation by adding acetonitrile.[\[5\]](#)
 - Vortex the mixture to ensure thorough mixing and complete protein precipitation.[\[5\]](#)
 - Centrifuge the samples at high speed (e.g., 16,000 x g) to pellet the precipitated proteins.[\[5\]](#)
 - Transfer the resulting supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[\[5\]](#)
 - Reconstitute the dried extract in a suitable solvent compatible with the LC mobile phase.[\[5\]](#)

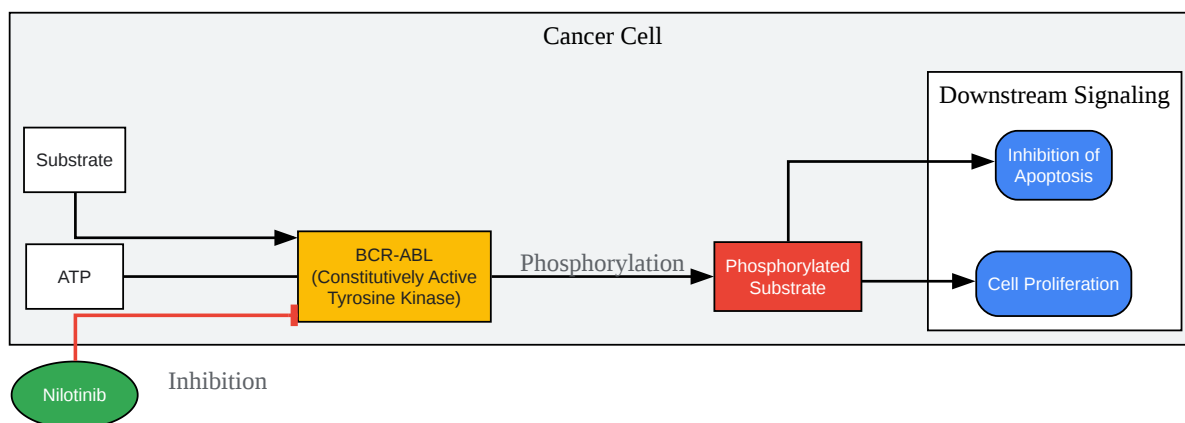
2. LC-MS/MS Analysis:

- Objective: To chromatographically separate Nilotinib and **Nilotinib-d6** from other components and detect them with high specificity and sensitivity.
- Liquid Chromatography (LC) Conditions:

- Column: A C18 reversed-phase column is commonly used for separation.[6]
- Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[5][7]
- Flow Rate: A typical flow rate is around 0.25 mL/min.[7]
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[5]
 - Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[7]
 - MRM Transition for Nilotinib: m/z 530.7 \rightarrow 289.5[7]
 - MRM Transition for **Nilotinib-d6**: The precursor ion will be shifted by the mass of the deuterium atoms (approximately m/z 536.7), while the product ion may be the same or different depending on the fragmentation pattern.

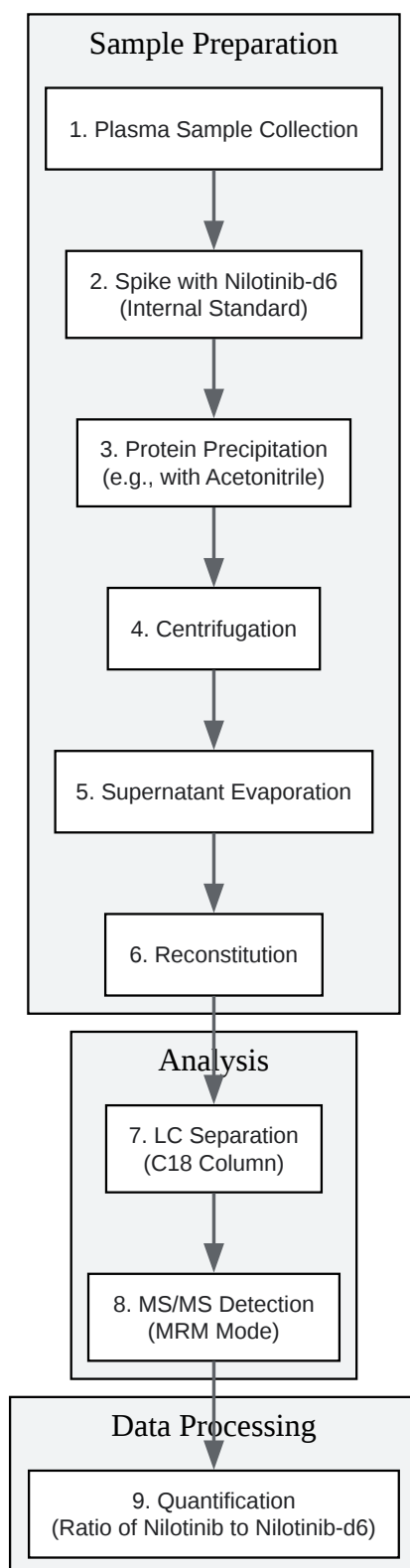
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the mechanism of action of Nilotinib and a typical experimental workflow for its quantification.



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Nilotinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways.[2]



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A typical LC-MS/MS workflow for the quantification of Nilotinib in plasma samples.[5][7]

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